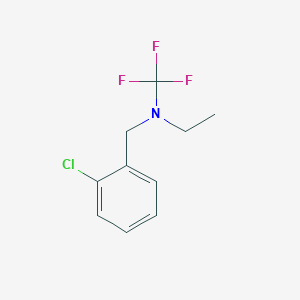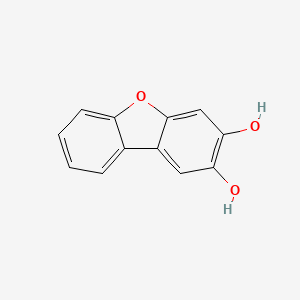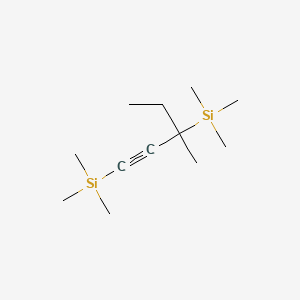
3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a pentyne backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne typically involves the reaction of 3-methyl-1-pentyne with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
3-Methyl-1-pentyne+2(Trimethylsilyl chloride)→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silyl-substituted alkanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silyl-substituted alkanes.
Substitution: Various functionalized derivatives depending on the nucleophile used.
科学的研究の応用
3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the preparation of silicon-based materials with unique properties.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne involves its ability to undergo various chemical transformations due to the presence of reactive trimethylsilyl groups. These groups can be easily removed or substituted, allowing the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
- 3-Methyl-1,3-bis(trimethylsilyloxy)butane
- Methyltris(trimethylsiloxy)silane
- 3-[3,3,3-trimethyl-1,1-bis[(trimethylsilyl)oxy]disiloxanyl]propyl methacrylate
Uniqueness
3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the pentyne backbone and trimethylsilyl groups allows for versatile chemical modifications and applications in various fields.
特性
CAS番号 |
61228-01-1 |
|---|---|
分子式 |
C12H26Si2 |
分子量 |
226.50 g/mol |
IUPAC名 |
trimethyl-(3-methyl-1-trimethylsilylpent-1-yn-3-yl)silane |
InChI |
InChI=1S/C12H26Si2/c1-9-12(2,14(6,7)8)10-11-13(3,4)5/h9H2,1-8H3 |
InChIキー |
JIGMWKAYLNHHRS-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C#C[Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-2-(3,4-dimethoxyphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B13952027.png)
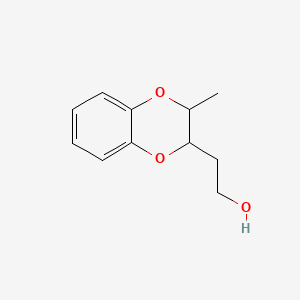
![2-Amino[1,1'-azobisnaphthalene]](/img/structure/B13952031.png)
![8-(1-Methylethylidene)bicyclo[5.1.0]octane](/img/structure/B13952039.png)
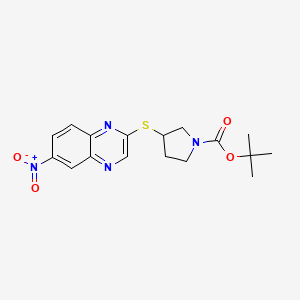
![5-Methyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13952061.png)
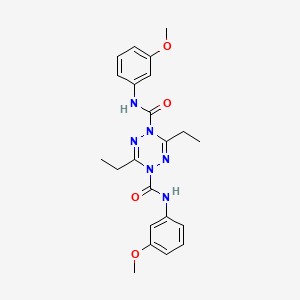
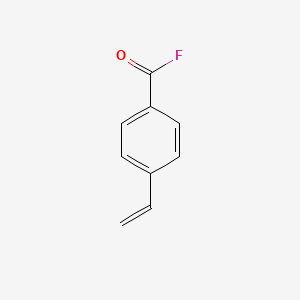
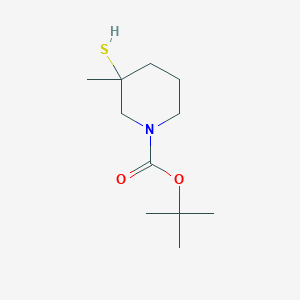
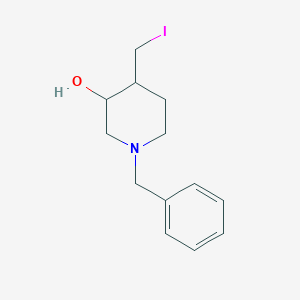
![6-Phenyl-5-[(1H-1,2,4-triazol-3-yl)azo]imidazo[2,1-b]thiazole](/img/structure/B13952108.png)
![7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13952113.png)
